molecular formula C7H12N2O B13201426 [(5-Ethyl-1,3-oxazol-2-yl)methyl](methyl)amine

[(5-Ethyl-1,3-oxazol-2-yl)methyl](methyl)amine

Cat. No.: B13201426
M. Wt: 140.18 g/mol
InChI Key: SSUBLEDYGKZPPX-UHFFFAOYSA-N
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Description

(5-Ethyl-1,3-oxazol-2-yl)methylamine is a heterocyclic amine featuring a 1,3-oxazole core substituted with an ethyl group at the 5-position and a methylaminomethyl group at the 2-position. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol and a CAS registry number of 1501282-21-8 . The ethyl and methyl substituents influence its lipophilicity and steric profile, which may impact solubility and reactivity.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(5-ethyl-1,3-oxazol-2-yl)-N-methylmethanamine

InChI

InChI=1S/C7H12N2O/c1-3-6-4-9-7(10-6)5-8-2/h4,8H,3,5H2,1-2H3

InChI Key

SSUBLEDYGKZPPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)CNC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-1,3-oxazol-2-yl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

(5-Ethyl-1,3-oxazol-2-yl)methylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Ethyl-1,3-oxazol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulky groups like naphthyl (Compound 33) enhance aromatic π-π interactions but reduce solubility. Smaller alkyl groups (e.g., ethyl or methyl) balance lipophilicity and steric hindrance .
  • Chirality : Compound 8b introduces stereochemical complexity, which may influence receptor binding in biological systems .

Physicochemical Properties

  • Lipophilicity : The ethyl group in the target compound increases logP compared to 5-Methyloxazol-2-amine (98.11 g/mol), which has lower molecular weight and simpler substitution .
  • Solubility : Hydrochloride salts (e.g., (5-Ethyl-1,3-oxazol-2-yl)methylamine hydrochloride) improve aqueous solubility, a critical factor for drug bioavailability .
  • Stability: Oxadiazole derivatives (e.g., 5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine) may exhibit greater thermal and oxidative stability due to the electron-deficient nature of the oxadiazole ring .

Biological Activity

(5-Ethyl-1,3-oxazol-2-yl)methylamine is a derivative of oxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound (5-Ethyl-1,3-oxazol-2-yl)methylamine features an ethyl group at the 5-position of the oxazole ring and a methyl amine substituent. This unique substitution pattern influences its chemical reactivity and biological activity.

Target Interactions

The biological activity of (5-Ethyl-1,3-oxazol-2-yl)methylamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound is known to modulate the activity of these targets through non-covalent interactions such as hydrogen bonding and van der Waals forces.

Biochemical Pathways

Research indicates that oxazole derivatives can influence several biochemical pathways, leading to a range of biological effects:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
  • Anticancer Properties : Shows promise in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer cell lines.
  • Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing cytokine production .

Antimicrobial Activity

(5-Ethyl-1,3-oxazol-2-yl)methylamine has demonstrated significant antimicrobial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Activity

In vitro studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it has been tested against leukemia cells with promising results .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. This effect is particularly relevant in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of (5-Ethyl-1,3-oxazol-2-yl)methylamine:

StudyModelFindings
Bacterial InfectionsEffective against E. coli and S. aureus with MIC values in low µg/mL range.
Cancer Cell Lines (MV4-11)Induced apoptosis with IC50 values ranging from 10 to 20 µM.
Inflammatory ModelsReduced levels of pro-inflammatory cytokines in LPS-stimulated macrophages.

Comparison with Similar Compounds

The biological activity of (5-Ethyl-1,3-oxazol-2-yl)methylamine can be compared to other oxazole derivatives:

CompoundStructureBiological Activity
1,3-OxazoleParent compoundLimited activity
5-Methyl-1,3-oxazol-2-amineSimilar structure with methyl groupModerate antimicrobial activity
5-Ethyl-1,3,4-oxadiazol-2-methylamineDifferent substitution patternEnhanced anticancer activity

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